2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide

Description

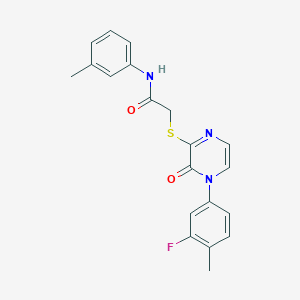

This compound is a pyrazine-derived thioacetamide featuring a 3-fluoro-4-methylphenyl substituent on the dihydropyrazinone ring and an m-tolyl (meta-methylphenyl) group on the acetamide moiety. Its structure combines a heterocyclic core with electron-withdrawing (fluoro) and electron-donating (methyl) groups, which may enhance target binding and pharmacokinetic properties. The thioether linkage (-S-) and acetamide group are critical for interactions with biological targets, such as kinases or receptors implicated in cancer or inflammatory diseases .

Properties

IUPAC Name |

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c1-13-4-3-5-15(10-13)23-18(25)12-27-19-20(26)24(9-8-22-19)16-7-6-14(2)17(21)11-16/h3-11H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJXXJBQBIRSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring through a condensation reaction between appropriate precursors, such as 3-fluoro-4-methylbenzaldehyde and a suitable amine.

Thioether Formation: The next step involves the introduction of the thioether linkage. This can be achieved by reacting the pyrazine derivative with a thiol compound under suitable conditions, often in the presence of a base.

Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alkoxides can be employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the pyrazine ring.

Substitution: Various substituted aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its potential therapeutic applications is ongoing.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyrazine ring and thioether linkage suggests that it could inhibit or modulate the activity of enzymes that interact with sulfur-containing substrates. Additionally, the compound’s structure may allow it to bind to specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism (m-tolyl vs. o-tolyl) :

A closely related compound, 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide (), differs only in the methyl group position on the aniline ring (ortho vs. meta). Meta-substitution (m-tolyl) often improves steric compatibility with hydrophobic binding pockets compared to ortho-substitution, which may cause steric hindrance .

Aromatic Substituent Variations: N-(4-Phenoxyphenyl) Derivatives (): Compounds like 24 (phenoxyphenyl) and 8b (fluorophenyl) in exhibit enhanced solubility due to polar ether or halogen groups. However, the m-tolyl group in the target compound may confer higher lipophilicity (LogP ~3.5–4.0), favoring membrane permeability . Bromophenyl and Cyanomethylphenyl Analogues (): Bromine (e.g., 25, 26) increases molecular weight and may improve target affinity via halogen bonding, while cyanomethyl groups (e.g., 23) introduce polarity but reduce metabolic stability .

Heterocyclic Core Modifications: Quinazolinone Derivatives (): Compounds like 4 () replace pyrazinone with quinazolinone, expanding the planar aromatic system for stronger π-π stacking with EGFR. However, pyrazinone’s smaller size in the target compound may allow better selectivity for compact active sites . Triazinoindole Systems (): Compounds 23–27 feature fused triazinoindole cores, which may enhance DNA intercalation but increase synthetic complexity compared to the pyrazinone scaffold .

Key Research Findings

- Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 2-chloro-N-(m-tolyl)acetamide with a pyrazinone-thiol intermediate, mirroring methods in and .

- Selectivity: The pyrazinone core may offer better kinase selectivity than quinazolinones () due to reduced planarity, minimizing off-target interactions .

- Metabolic Stability : The m-tolyl group’s methyl substituent likely slows oxidative metabolism compared to electron-deficient aromatics (e.g., bromophenyl in ) .

Biological Activity

The compound 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its anticancer and antimicrobial properties, based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates the presence of a thioether group, a pyrazine core, and a substituted acetamide moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same structural class. For instance, research on derivatives of 5-oxopyrrolidine has shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. The evaluation was performed using an MTT assay to assess cell viability post-treatment with varying concentrations of the compounds.

Case Study: Anticancer Evaluation

In a comparative study, compounds were tested for their cytotoxic effects on A549 cells. The results indicated that modifications in the chemical structure significantly influenced their anticancer activity:

| Compound | Structure Modification | A549 Cell Viability (%) |

|---|---|---|

| 1 | None | 86 |

| 2 | 4-Chlorophenyl | 64 |

| 3 | 4-Bromophenyl | 61 |

| 4 | 4-Dimethylamino | 50 |

These findings suggest that specific substitutions can enhance cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, the compound's structural analogs have been evaluated for antimicrobial efficacy against multidrug-resistant pathogens. The screening involved common clinical strains such as Klebsiella pneumoniae and Staphylococcus aureus.

Antimicrobial Screening Results

The antimicrobial activity was assessed using standard broth dilution methods to determine the Minimum Inhibitory Concentration (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 32 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

These results indicate that certain derivatives exhibit significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects is thought to involve modulation of key cellular pathways. For instance, it may inhibit specific protein kinases involved in cancer cell proliferation and survival. This modulation could lead to apoptosis in cancerous cells while sparing normal cells, thus presenting a therapeutic advantage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.